3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
The compound “3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . The indole nucleus is known for its clinical and biological applications and is found in many important synthetic drug molecules . This compound is not intended for human or veterinary use and is typically used for research purposes.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives of thiazolidine-2,4-dione, exploring their biological activities. These activities include hypoglycemic and hypolipidemic effects, evaluated in vitro and in vivo models, such as genetically diabetic mice. The focus has been on compounds that can modulate triglyceride accumulation in cells, demonstrating potential for treating metabolic disorders (Kim et al., 2004).
Antimicrobial Evaluation
Another aspect of research on this compound and its derivatives includes the antimicrobial evaluation. Novel synthetic pathways have yielded compounds with significant antimicrobial properties, suggesting their potential use in addressing bacterial and fungal infections (Thadhaney et al., 2010).
Anticancer Activity
The synthesis of indole and thiazolidine-2,4-dione derivatives has led to the discovery of compounds with notable anticancer activity. Such compounds have been evaluated against various cancer cell lines, including human breast cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).
Molecular Diversity
Research has also explored the molecular diversity of reactions involving amino acids and thiazolidine-2,4-dione derivatives. These studies have resulted in the creation of functionalized compounds with high diastereoselectivity, contributing to the development of novel molecules for further pharmacological evaluation (Chen et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods for creating thiazolidine-2,4-dione derivatives have been developed, including the preparation of spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines]. These methods offer new pathways for the synthesis of complex molecules that could have diverse biological applications (Sun et al., 2015).
properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(7-11-8-18-14-4-2-1-3-13(11)14)19-6-5-12(9-19)20-16(22)10-24-17(20)23/h1-4,8,12,18H,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPNIJQOTZRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
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